Ledol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

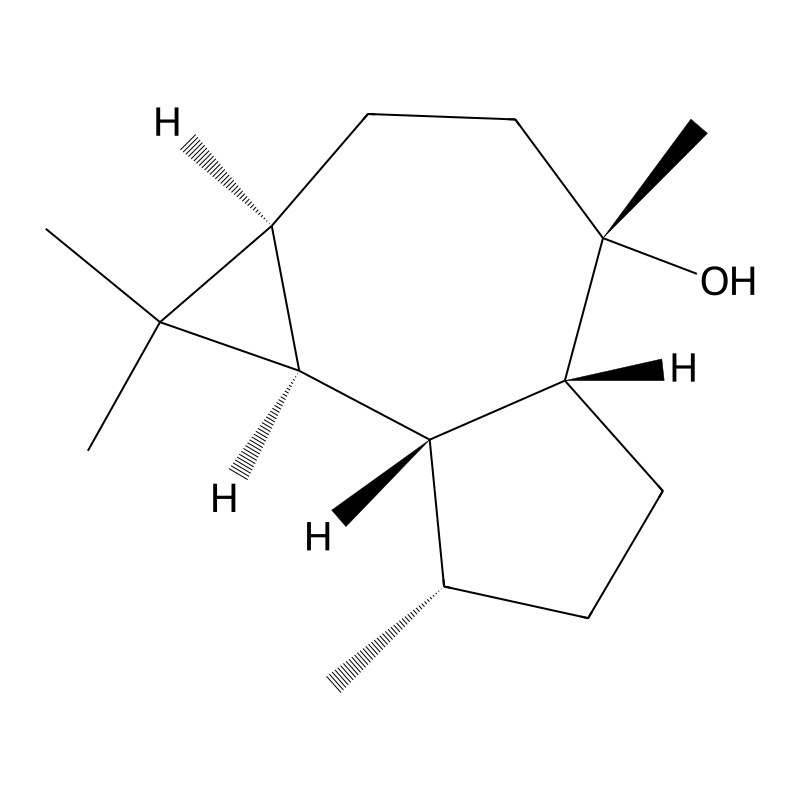

Ledol is a naturally occurring diterpene alcohol found in the essential oils of various plant species, including Labrador tea (Rhododendron groenlandicum), Ledum palustre (marsh Labrador tea), and Ledum buxifolium (dwarf Labrador tea) []. Scientific research on ledol explores its potential biological activities.

Here are some areas of scientific inquiry:

Ledol is a sesquiterpene with the chemical formula , characterized by its complex structure and unique properties. It is primarily derived from various plant species, notably those in the Rhododendron genus, such as Rhododendron tomentosum, commonly known as Northern Labrador tea. Ledol is recognized for its poisonous nature, capable of inducing symptoms such as cramps, paralysis, and delirium when consumed in significant amounts. Historically, it has been utilized in shamanistic practices among Caucasian peasants who employed Rhododendron plants for their psychoactive effects .

Ledol is a poisonous compound. Ingestion of Ledol-containing plants can cause severe health problems, including vomiting, diarrhea, convulsions, respiratory depression, and coma []. Due to its toxicity, Labrador tea consumption is generally discouraged [].

Safety Precautions:

- Handle Ledol with care and wear appropriate personal protective equipment (PPE) such as gloves and goggles.

- Avoid inhalation, ingestion, and skin contact with Ledol.

- Wash hands thoroughly after handling Ledol.

- Store Ledol in a sealed container in a cool, dry place.

Other reactions involving ledol include:

- Grignard reactions, which can be employed to introduce functional groups.

- Aldol reactions, facilitating further structural modifications.

- Annulation chemistry, enabling the formation of larger cyclic structures from ledol .

Ledol exhibits notable biological activities, including antifungal properties. Research indicates that it can inhibit the growth of various fungi, making it a candidate for applications in treating fungal infections . Additionally, its toxicological profile suggests potential use in pharmacological research, particularly concerning its effects on the central nervous system due to its ability to induce paralysis and delirium .

The synthesis of ledol can be accomplished through several methods:

- Total Synthesis via Diels-Alder Reaction: Utilizing chiral catalysts to achieve high enantiomeric purity.

- Bridged to Fused Ring Interchange: A stereoselective approach that has been successfully employed to synthesize ledol from simpler precursors .

- Natural Extraction: Ledol can be isolated from essential oils of plants such as Eucalyptus species and Rhododendron species, where it occurs naturally .

Ledol finds applications across various fields:

- Pharmaceuticals: Due to its antifungal properties, it is being investigated for potential therapeutic uses.

- Aromatherapy and Fragrance Industry: Extracted from essential oils, ledol contributes to the scent profiles of certain products.

- Agricultural Chemistry: Its bioactivity makes it a candidate for developing natural pesticides or fungicides.

Studies investigating ledol's interactions focus on its biological effects on various organisms. Its neurotoxic effects have been documented, indicating that it interacts with neural pathways, potentially influencing neurotransmitter systems. Further research is needed to elucidate these mechanisms and explore ledol's potential as a therapeutic agent against fungal infections or other conditions influenced by its biological activity .

Ledol shares structural similarities with several other sesquiterpenes and terpenoids. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Caryophyllene | Known for anti-inflammatory properties and found in many essential oils. | |

| Humulene | Exhibits anti-inflammatory and anticancer activities; found in hops. | |

| Farnesene | Used in fragrances; has insect-repelling properties. | |

| Germacrene D | Found in various essential oils; known for antimicrobial activity. |

Uniqueness of Ledol

Ledol's uniqueness lies in its specific toxicological profile and psychoactive effects compared to other sesquiterpenes. While many similar compounds exhibit beneficial biological activities, ledol's pronounced neurotoxicity sets it apart, making it both a subject of interest in pharmacology and a cautionary example in toxicology studies .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Hong YJ, Tantillo DJ. Is a 1,4-Alkyl Shift Involved in the Biosynthesis of Ledol and Viridiflorol? J Org Chem. 2017 Apr 7;82(7):3957-3959. doi: 10.1021/acs.joc.7b00187. Epub 2017 Mar 15. PubMed PMID: 28277661.

3: Thamapipol S, Kündig EP. Intramolecular Diels-Alder reactions using chiral ruthenium Lewis acids and application in the total synthesis of ent-ledol. Org Biomol Chem. 2011 Nov 7;9(21):7564-70. doi: 10.1039/c1ob06121f. Epub 2011 Sep 22. PubMed PMID: 21938305.

4: Raal A, Orav A, Gretchushnikova T. Composition of the essential oil of the Rhododendron tomentosum Harmaja from Estonia. Nat Prod Res. 2014;28(14):1091-8. doi: 10.1080/14786419.2014.907287. Epub 2014 Apr 9. PubMed PMID: 24716612.

5: Kaplan MA, Pugialli HR, Lopes D, Gottlieb HE. The stereochemistry of ledol from Renealmia chrysotrycha: an NMR study. Phytochemistry. 2000 Dec;55(7):749-53. PubMed PMID: 11190391.

6: D'Ambrosio M, Ciocarlan A, Colombo E, Guerriero A, Pizza C, Sangiovanni E, Dell'Agli M. Structure and cytotoxic activity of sesquiterpene glycoside esters from Calendula officinalis L.: Studies on the conformation of viridiflorol. Phytochemistry. 2015 Sep;117:1-9. doi: 10.1016/j.phytochem.2015.05.005. Epub 2015 Jun 7. PubMed PMID: 26057223.

7: Gwaltney II SL, Sakata ST, Shea KJ. Bridged to Fused Ring Interchange. Methodology for the Construction of Fused Cycloheptanes and Cyclooctanes. Total Syntheses of Ledol, Ledene, and Compressanolide. J Org Chem. 1996 Oct 18;61(21):7438-7451. PubMed PMID: 11667672.

8: Dampc A, Luczkiewicz M. Labrador tea--the aromatic beverage and spice: a review of origin, processing and safety. J Sci Food Agric. 2015 Jun;95(8):1577-83. doi: 10.1002/jsfa.6889. Epub 2014 Sep 29. Review. PubMed PMID: 25156477.

9: Baananou S, Bagdonaite E, Marongiu B, Piras A, Porcedda S, Falconieri D, Boughattas NA. Supercritical CO₂ extract and essential oil of aerial part of Ledum palustre L.--Chemical composition and anti-inflammatory activity. Nat Prod Res. 2015;29(11):999-1005. doi: 10.1080/14786419.2014.965167. Epub 2014 Nov 27. PubMed PMID: 25427723.

10: Yousefi M, Gandomkar S, Habibi Z. Essential oil from aerial parts of of Betonica grandiflora Willd. from Iran. Nat Prod Res. 2012;26(2):146-51. doi: 10.1080/14786419.2010.534992. Epub 2011 Aug 2. PubMed PMID: 21809955.

11: Szafranek B, Chrapkowska K, Waligóra D, Palavinskas R, Banach A, Szafranek J. Leaf surface sesquiterpene alcohols of the potato (Solanum tuberosum) and their influence on colorado beetle (Leptinotarsa decemlineata Say) feeding. J Agric Food Chem. 2006 Oct 4;54(20):7729-34. PubMed PMID: 17002446.

12: Troncoso C, Perez C, Hernandez V, Sanchez-Olate M, Rios D, San Martin A, Becerra J. Induction of defensive response in Eucalyptus globulus plants and its persistence in vegetative propagation. Nat Prod Commun. 2013 Mar;8(3):397-400. PubMed PMID: 23678820.

13: Seebaluck R, Gurib-Fakim A, Mahomoodally F. Medicinal plants from the genus Acalypha (Euphorbiaceae)--a review of their ethnopharmacology and phytochemistry. J Ethnopharmacol. 2015 Jan 15;159:137-57. doi: 10.1016/j.jep.2014.10.040. Epub 2014 Oct 30. Review. PubMed PMID: 25446604.

14: Yang XW, Liu YF, Tao HY, Yang Z, Xiao SY. [GC-MS analysis of essential oils from Radix Angelicae Pubescentis]. Zhongguo Zhong Yao Za Zhi. 2006 Apr;31(8):663-6. Chinese. PubMed PMID: 16830826.

15: Judzentiene A, Butkiene R, Budiene J, Tomi F, Casanova J. Composition of seed essential oils of Rhododendron tomentosum. Nat Prod Commun. 2012 Feb;7(2):227-30. PubMed PMID: 22474965.

16: Mofikoya AO, Miura K, Ghimire RP, Blande JD, Kivimäenpää M, Holopainen T, Holopainen JK. Understorey Rhododendron tomentosum and Leaf Trichome Density Affect Mountain Birch VOC Emissions in the Subarctic. Sci Rep. 2018 Sep 5;8(1):13261. doi: 10.1038/s41598-018-31084-3. PubMed PMID: 30185795; PubMed Central PMCID: PMC6125604.

17: Raja Mazlan RNA, Rukayadi Y, Maulidiani M, Ismail IS. Solvent Extraction and Identification of Active Anticariogenic Metabolites in Piper cubeba L. through ¹H-NMR-Based Metabolomics Approach. Molecules. 2018 Jul 16;23(7). pii: E1730. doi: 10.3390/molecules23071730. PubMed PMID: 30012946.

18: Albouchi F, Sifaoui I, Reyes-Batlle M, López-Arencibia A, Piñero JE, Lorenzo-Morales J, Abderrabba M. Chemical composition and anti-Acanthamoeba activity of Melaleuca styphelioides essential oil. Exp Parasitol. 2017 Dec;183:104-108. doi: 10.1016/j.exppara.2017.10.014. Epub 2017 Nov 10. PubMed PMID: 29103900.

19: Cianfaglione K, Blomme EE, Quassinti L, Bramucci M, Lupidi G, Dall'Acqua S, Maggi F. Cytotoxic Essential Oils from Eryngium campestre and Eryngium amethystinum (Apiaceae) Growing in Central Italy. Chem Biodivers. 2017 Jul;14(7). doi: 10.1002/cbdv.201700096. Epub 2017 Jun 14. PubMed PMID: 28332760.

20: Kostevski IR, Petrović GM, Stojanović GS, Stamenković JG, Zlatković BK. Essential Oil Chemical Composition and Headspace Volatiles Profile of Achillea coarctata from Serbia. Nat Prod Commun. 2016 Apr;11(4):543-5. PubMed PMID: 27396214.